1-Fluoro-3-isocyanato-5-methoxybenzene
Description
1-Fluoro-3-isocyanato-5-methoxybenzene (CAS 1174233-38-5) is an aromatic isocyanate derivative with a molecular formula of C₈H₅FNO₂ and a molecular weight of 166.14 g/mol. Its structure features three substituents on the benzene ring: a fluorine atom at position 1, an isocyanato group (-NCO) at position 3, and a methoxy group (-OCH₃) at position 5 . The compound’s reactivity is dominated by the electrophilic isocyanato group, which readily reacts with amines, alcohols, and other nucleophiles to form ureas, carbamates, or polyurethane precursors.
Isocyanates like this are critical intermediates in polymer chemistry, agrochemicals, and pharmaceuticals. The fluorine atom may confer metabolic stability in bioactive molecules, while the methoxy group improves solubility in polar solvents. Specific applications include its use in specialty polyurethanes or as a building block for fluorinated drug candidates .
Properties
CAS No. |
1174233-38-5 |
|---|---|
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
1-fluoro-3-isocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H6FNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3 |
InChI Key |
NEBOXSJBZFCQLC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)N=C=O)F |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1-Fluoro-3-isocyanato-5-methoxybenzene and structurally related isocyanates or analogs:
Key Findings:
Substituent Effects on Reactivity :
- Methoxy groups (e.g., in the target compound) enhance electron density, increasing reactivity toward electrophiles but may stabilize the isocyanate group via resonance .
- Halogens like iodine or bromine introduce steric hindrance or act as leaving groups, altering reaction pathways .
Physical Properties :
- Polar substituents (e.g., -OCH₃) elevate boiling points and solubility in polar solvents compared to methyl or halogen analogs .
- Molecular weight differences (e.g., 166.14 vs. 263.04 g/mol for the iodo derivative) influence volatility and handling requirements .
Safety Profiles :
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